molecular formula C26H25N3O6S2 B2525477 methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate CAS No. 1215744-66-3

methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate

Cat. No.: B2525477
CAS No.: 1215744-66-3
M. Wt: 539.62
InChI Key: GIAIYVIXRGQUJG-UHFFFAOYSA-N
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Description

This compound is a structurally intricate benzoate ester derivative featuring a tricyclic core with sulfur (thia), nitrogen (triaza), and oxygen (acetyl, furan) heteroatoms. While direct synthetic details for this compound are absent in the provided evidence, analogous pathways for triazole and thiadiazole derivatives suggest that its synthesis likely involves multi-step reactions, such as Friedel-Crafts alkylation, nucleophilic substitution, and S-alkylation, as seen in related systems .

Properties

IUPAC Name

methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S2/c1-15(30)28-9-8-19-21(13-28)37-23-22(19)24(31)29(12-18-5-4-10-35-18)26(27-23)36-14-17-11-16(25(32)34-3)6-7-20(17)33-2/h4-7,10-11H,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAIYVIXRGQUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=CC(=C4)C(=O)OC)OC)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylmethanol, under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of a thioamide with an α-haloketone.

    Triazatricyclo Ring Formation: This step involves the cyclization of a suitable precursor containing nitrogen atoms to form the triazatricyclo ring system.

    Final Coupling: The final step involves the coupling of the furan, thiazole, and triazatricyclo intermediates with methyl 4-methoxybenzoate under appropriate conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry

    Dye and Pigment Production: The compound’s structure allows for modifications that can lead to the development of new dyes and pigments with desirable properties.

    Agrochemicals: It can be explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Triazoles () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share a triazole core but lack the tricyclic architecture. Their tautomeric equilibria (thiol-thione) contrast with the rigid tricyclic system of the target compound, which likely reduces tautomerism .
  • Thiadiazoles () : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) shares a benzoate ester and sulfur-containing heterocycle but differs in ring size and substitution patterns. Its molecular weight (369.4 g/mol) is lower than the target compound’s estimated mass (~500–550 g/mol), reflecting the tricyclic system’s complexity .

Benzoate Ester Derivatives

  • Pyridazine/Isoxazole Derivatives (): Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related compounds feature amino/ethoxy linkers instead of sulfanylmethyl groups. These derivatives prioritize hydrogen bonding via amino groups, whereas the target compound’s sulfanylmethyl group may enhance lipophilicity .
  • Sulfonylurea Herbicides (): Metsulfuron methyl ester and analogs utilize a sulfonylurea bridge attached to triazine rings.

Spectral and Computational Comparisons

Infrared (IR) Spectroscopy

  • Triazole-Thiones (): Absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones contrasts with the target compound’s acetyl group (~1700 cm⁻¹).
  • Theoretical Studies () : Computational methods (B3LYP, HF/6-31G(d,p)) for triazolone derivatives highlight Mulliken charges and HOMO-LUMO gaps. Similar analyses could predict the target compound’s electronic properties, though its tricyclic system may introduce steric effects absent in simpler analogs .

Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Tricyclic (thia-triaza) Acetyl, furan, sulfanylmethyl ~500–550 (estimated)
Triazole-Thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl 400–450
Thiadiazole Benzoate (LS-03205) 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy 369.4
Sulfonylurea Herbicide Triazine Sulfonylurea, methoxy 300–400

Table 2: Spectral Features of Analogous Compounds

Compound Class IR νC=O (cm⁻¹) IR νC=S (cm⁻¹) NMR Shifts (δ, ppm) Reference
Triazole-Thiones Absent 1247–1255 7.2–8.5 (aromatic H)
Target Compound (predicted) ~1700 1240–1260 2.5–3.5 (CH₂-S), 3.8 (OCH₃)
Thiadiazole Benzoate 1680–1700 7.0–8.2 (aromatic H)

Research Implications and Gaps

The target compound’s tricyclic architecture presents unique steric and electronic challenges compared to simpler triazoles or thiadiazoles. While and provide frameworks for spectral and computational analysis, empirical data on its synthesis, stability, and bioactivity are absent.

Biological Activity

Methyl 3-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanylmethyl]-4-methoxybenzoate is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to a class of triazatricyclo compounds known for their diverse pharmacological properties.

Structural Characteristics

The compound exhibits a tricyclic structure with various functional groups, including:

  • Acetyl group : Contributes to the overall reactivity and biological activity.
  • Furan moiety : Imparts unique electronic properties.
  • Sulfanyl group : Enhances the compound's potential for interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The following sections detail the specific biological activities observed in various studies.

Antimicrobial Activity

Research has shown that related compounds within the same structural family demonstrate potent antibacterial properties. For instance, derivatives of thiazolidinones have been tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and streptomycin.

Compound MIC (mg/mL) MBC (mg/mL) Most Sensitive Bacteria Most Resistant Bacteria
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacaeE. coli
Compound 110.011-Staphylococcus aureusM. flavus

These findings suggest that the structural features of methyl 3-[[11-acetyl... may also confer similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Antifungal Activity

In addition to antibacterial effects, related compounds have shown promising antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The compound's ability to inhibit fungal growth indicates its potential as a therapeutic agent in treating fungal infections.

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or cellular pathways:

  • Antibacterial Mechanism : Studies indicate that some derivatives may inhibit bacterial cell wall synthesis by targeting enzymes like MurB.
  • Antifungal Mechanism : The inhibition of lanosterol demethylase is suggested as a key pathway for antifungal activity.

Case Studies

  • Study on Thiazolidinone Derivatives : A study published in PMC demonstrated the antibacterial efficacy of thiazolidinone derivatives against eight bacterial strains, highlighting their potential as effective alternatives to traditional antibiotics .
  • Antifungal Activity Assessment : Another research article focused on the antifungal properties of related compounds, revealing significant activity against specific fungal strains with promising MIC results .

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